molecular formula C14H17N3O B11870313 6-Methoxy-4-(piperazin-1-yl)quinoline CAS No. 282547-43-7

6-Methoxy-4-(piperazin-1-yl)quinoline

Cat. No.: B11870313
CAS No.: 282547-43-7
M. Wt: 243.30 g/mol
InChI Key: FJTOXVYVSOGWQA-UHFFFAOYSA-N
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Description

6-Methoxy-4-(piperazin-1-yl)quinoline is a chemical compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown promise in various scientific research applications due to its unique structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-4-(piperazin-1-yl)quinoline typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 6-methoxyquinoline.

    Piperazine Introduction: The piperazine moiety is introduced through a nucleophilic substitution reaction. This involves reacting 6-methoxyquinoline with piperazine under controlled conditions.

    Reaction Conditions: The reaction is usually carried out in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran, and a base like potassium carbonate or sodium hydride to facilitate the substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-4-(piperazin-1-yl)quinoline undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a quinone derivative.

    Reduction: The quinoline ring can be reduced under specific conditions to form dihydroquinoline derivatives.

    Substitution: The piperazine moiety can undergo further substitution reactions to introduce additional functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Substitution reactions often require the presence of a base and a suitable solvent.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

6-Methoxy-4-(piperazin-1-yl)quinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Methoxy-4-(piperazin-1-yl)quinoline involves its interaction with specific molecular targets. The compound is believed to inhibit the growth of bacteria by interfering with their DNA replication process. It binds to bacterial enzymes, preventing them from synthesizing essential components required for cell division and growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methoxy-4-(piperazin-1-yl)quinoline is unique due to its specific combination of a methoxy group and a piperazine moiety attached to a quinoline ring

Biological Activity

6-Methoxy-4-(piperazin-1-yl)quinoline is a compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biochemical properties, cellular effects, and therapeutic potential of this compound, supported by data tables and relevant case studies.

1. Chemical Structure and Properties

The compound features a quinoline core substituted with a methoxy group and a piperazine moiety. This structural configuration is significant as it enhances the compound's interaction with various biological targets.

Compound Name Structural Features Biological Activity
This compoundQuinoline core with methoxy and piperazineAntimicrobial, anticancer

This compound exhibits various biochemical properties that contribute to its biological activity:

  • Enzyme Interactions : The compound interacts with several enzymes, influencing their activity through binding to specific sites. This can lead to either inhibition or activation of enzymatic functions.
  • Cellular Signaling : It affects cell signaling pathways, gene expression, and cellular metabolism, which can induce DNA damage and apoptosis in certain cell types.

3. Antimicrobial Activity

Research indicates that this compound demonstrates significant antimicrobial properties:

  • Antibacterial Efficacy : In vitro studies have shown that derivatives of this compound exhibit potent antibacterial activity against various strains. For instance, compounds related to this structure have demonstrated MIC values as low as 2 μM against Staphylococcus aureus .
Bacterial Strain MIC (μM) Activity
Staphylococcus aureus2 - 10Potent antibacterial activity
Pseudomonas aeruginosa>20Limited activity

4. Anticancer Properties

The anticancer potential of this compound has been explored in various studies:

  • Cell Viability Studies : In studies involving human breast cancer cells, the compound exhibited IC50 values comparable to established chemotherapeutics like Olaparib, indicating its potential as an anticancer agent .
Cancer Cell Line IC50 (μM) Comparison
Human breast cancer cells57.3Comparable to Olaparib (IC50)

The mechanism by which this compound exerts its effects involves:

  • DNA Damage Induction : The compound has been shown to induce DNA damage leading to apoptosis in cancer cells.
  • Gene Expression Modulation : It modulates the expression of genes involved in cell cycle regulation and metabolic pathways, enhancing its therapeutic efficacy against cancer.

6. Case Studies and Clinical Relevance

Several case studies highlight the clinical relevance of this compound:

  • A study involving patients with metastatic breast cancer demonstrated that quinoline-based compounds could significantly reduce pain medication needs following treatment with radio-labeled versions of these compounds .

Properties

CAS No.

282547-43-7

Molecular Formula

C14H17N3O

Molecular Weight

243.30 g/mol

IUPAC Name

6-methoxy-4-piperazin-1-ylquinoline

InChI

InChI=1S/C14H17N3O/c1-18-11-2-3-13-12(10-11)14(4-5-16-13)17-8-6-15-7-9-17/h2-5,10,15H,6-9H2,1H3

InChI Key

FJTOXVYVSOGWQA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1)N3CCNCC3

Origin of Product

United States

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